![molecular formula C15H20NOP B14418487 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one CAS No. 83837-69-8](/img/structure/B14418487.png)
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phosphinino group fused with a pyridine ring, making it a subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
化学反应分析
Types of Reactions
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives.
科学研究应用
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s properties make it useful in the development of advanced materials and chemical processes.
作用机制
The mechanism by which 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these molecules and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into specific binding pockets.
相似化合物的比较
Similar Compounds
1-Phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one: Similar in structure but lacks the methyl group, affecting its reactivity and binding properties.
7-Methyl-1-phenyloctahydrophosphinino[2,3-b]pyridin-4(1H)-one: Differing in the position of the phosphinino group, leading to variations in chemical behavior.
7-Methyl-1-phenyloctahydrophosphinino[2,3-d]pyridin-4(1H)-one: Another positional isomer with distinct properties.
Uniqueness
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one stands out due to its specific structural configuration, which imparts unique reactivity and binding characteristics. This makes it a valuable compound for targeted research and applications in various scientific fields.
属性
CAS 编号 |
83837-69-8 |
|---|---|
分子式 |
C15H20NOP |
分子量 |
261.30 g/mol |
IUPAC 名称 |
7-methyl-1-phenyl-3,4a,5,6,8,8a-hexahydro-2H-phosphinino[2,3-c]pyridin-4-one |
InChI |
InChI=1S/C15H20NOP/c1-16-9-7-13-14(17)8-10-18(15(13)11-16)12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
InChI 键 |
WLHANXNFCGIOOE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2C(C1)P(CCC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)

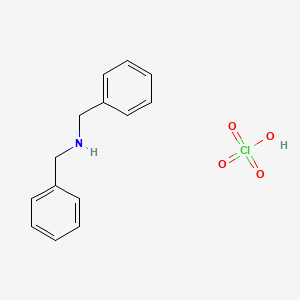
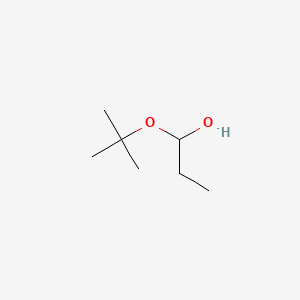



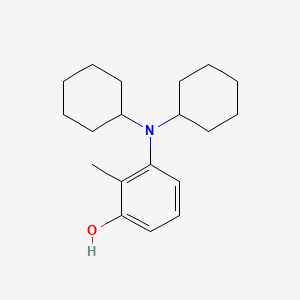
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
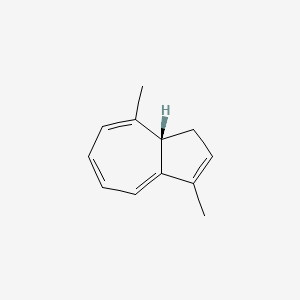
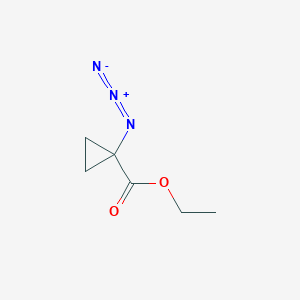
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
